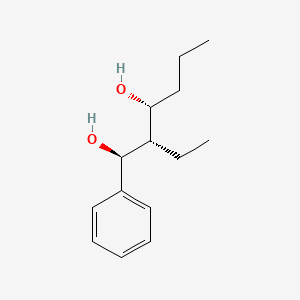
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is a chiral organic compound with a unique structure that includes both an ethyl group and a phenyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process may include steps such as hydrogenation or the use of chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol to produce different alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways. For example, it may induce higher levels of pigmentation and synthesis of nitric oxide (NO) in certain cell types .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,3R,5S)-(+)-2,3-pinanediol: Another chiral diol with similar stereochemistry but different functional groups.
(1S,2S,3R,6R,7R)-Epoxy-himachal-7-ol: A compound with multiple chiral centers and different applications.
Uniqueness
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is unique due to its specific combination of an ethyl group and a phenyl group on a hexane backbone, along with its distinct stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral studies.
Eigenschaften
CAS-Nummer |
918799-01-6 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol |
InChI |
InChI=1S/C14H22O2/c1-3-8-13(15)12(4-2)14(16)11-9-6-5-7-10-11/h5-7,9-10,12-16H,3-4,8H2,1-2H3/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
SJVAIOILGZLMEU-BFHYXJOUSA-N |
Isomerische SMILES |
CCC[C@H]([C@H](CC)[C@@H](C1=CC=CC=C1)O)O |
Kanonische SMILES |
CCCC(C(CC)C(C1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


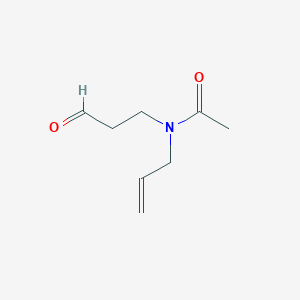
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![2-{[12-(1,3-Dioxolan-2-yl)-2-methyldodecan-2-yl]oxy}ethan-1-ol](/img/structure/B14186392.png)
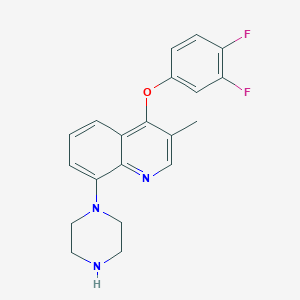
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)
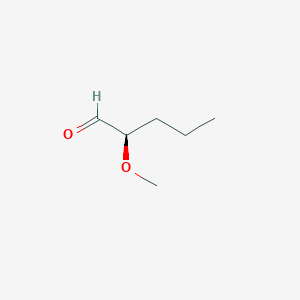
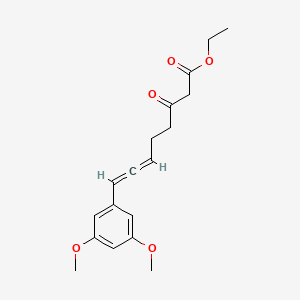
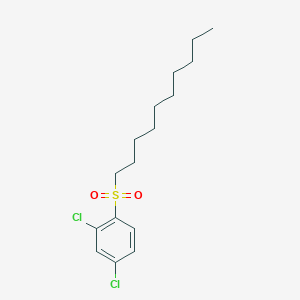
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
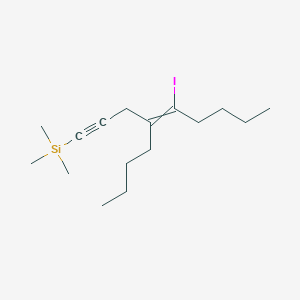
![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)
![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
